(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol

Kinase inhibition PASS prediction Drug discovery

This compound's unique 4-chloro and 3-hydroxymethyl substitution pattern is critical for kinase target binding—closely related analogs show IC50 differences spanning orders of magnitude. Generic substitution is scientifically unjustified. The dual-handle design enables rapid SAR: the hydroxymethyl converts to ethers, esters, amines, or halides; the chlorine enables cross-coupling for aryl/heteroaryl introduction. Ideal for building focused kinase inhibitor libraries (FMS, PDGF, oncology). Insist on CAS 97989-54-3 for reproducible research and patent-ready chemical matter.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 97989-54-3
Cat. No. B1317581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
CAS97989-54-3
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CN=C2Cl)CO
InChIInChI=1S/C9H9ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-4,13H,5H2,1H3
InChIKeyRUEHVGPOLFLBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (CAS 97989-54-3): Core Scaffold Properties and Synthetic Utility


(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (CAS 97989-54-3) is a chlorinated azaindole derivative characterized by the pyrrolo[3,2-c]pyridine heterocyclic core. This core is a recognized privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a reactive hydroxymethyl group at the 3-position and a chlorine atom at the 4-position, providing two distinct sites for further chemical derivatization. The molecular formula is C9H9ClN2O with a molecular weight of 196.63 g/mol . Its structural characteristics make it a versatile synthetic intermediate for generating focused libraries of kinase-targeted compounds.

Why (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol Cannot Be Substituted by Generic Pyrrolopyridine Analogs


Generic substitution of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol with other pyrrolo[3,2-c]pyridine derivatives is scientifically unjustified due to the high sensitivity of biological activity to the specific substitution pattern. The presence and position of the chlorine atom and hydroxymethyl group are critical determinants of target binding affinity and selectivity [1]. As demonstrated in studies of related FMS kinase inhibitors, even minor structural modifications within the pyrrolo[3,2-c]pyridine series can result in substantial changes in potency, with IC50 values varying by orders of magnitude between closely related analogs [2]. Furthermore, the azaindole core's biological activity is exquisitely sensitive to substituent effects, as shown in antiproliferative studies where specific diarylurea and diarylamide derivatives displayed superior activity to Sorafenib, while others were inactive [3]. Therefore, using an uncharacterized or differently substituted analog introduces unacceptable variability and risk into any research or development program.

Quantitative Evidence Guide for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol: Performance Differentiation vs. Comparators


Predicted Kinase Inhibition Profile: Signal Transduction and PDGF Kinase

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol has a high probability of being a signal transduction pathways inhibitor and a platelet-derived growth factor (PDGF) kinase inhibitor. These predictions are derived from structure-activity relationships of the pyrrolo[3,2-c]pyridine scaffold [1]. While this is a computational prediction rather than direct experimental data, it provides a valuable starting point for prioritizing the compound for specific kinase screening campaigns, distinguishing it from analogs with different predicted profiles.

Kinase inhibition PASS prediction Drug discovery Computational pharmacology

Scaffold-Derived FMS Kinase Inhibitory Potential: A Class-Level Benchmark

The pyrrolo[3,2-c]pyridine core is a validated scaffold for FMS kinase inhibition. A study of 18 pyrrolo[3,2-c]pyridine derivatives revealed that specific substitution patterns can yield potent FMS inhibitors. The most potent analog (compound 1r) achieved an IC50 of 30 nM against FMS kinase and demonstrated selectivity over a panel of 40 kinases [1]. While this data is for a specific analog (compound 1r) and not the target compound itself, it establishes the potential of the core scaffold and underscores the importance of precise substitution. The target compound, with its unique 4-chloro and 3-hydroxymethyl groups, represents a distinct and unexplored combination that may yield different selectivity or potency profiles.

FMS kinase CSF-1R Kinase inhibition Cancer Inflammation

Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives: Superiority Over Sorafenib in Melanoma

A series of diarylureas and diarylamides containing the 1H-pyrrolo[3,2-c]pyridine scaffold were tested for antiproliferative activity against the A375P human melanoma cell line. Several compounds demonstrated superior activity compared to the clinically approved multikinase inhibitor Sorafenib. Notably, compounds 8b, 8g, and 9a-e showed IC50 values in the nanomolar range, while others were in the micromolar range or inactive [1]. This study highlights the critical role of the specific substituents on the pyrrolo[3,2-c]pyridine core. The target compound, with its distinct 4-chloro and 3-hydroxymethyl substitution, offers a unique starting point for exploring structure-activity relationships in this promising class of antiproliferative agents.

Antiproliferative Melanoma Cancer Kinase inhibitor Drug discovery

Optimal Research and Industrial Applications for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol


Synthesis of Novel Kinase Inhibitor Libraries

The compound serves as a versatile building block for synthesizing focused libraries of kinase inhibitors. The hydroxymethyl group can be easily converted to a variety of functional groups (e.g., ethers, esters, amines, halides) enabling rapid exploration of structure-activity relationships (SAR) around the 3-position. The chlorine atom provides a handle for further diversification via cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. This dual derivatization capability is ideal for medicinal chemistry programs targeting kinases such as FMS [1], PDGF [2], or other kinases where the azaindole core is a proven pharmacophore [3].

Preclinical Development of Antiproliferative Agents

Given the demonstrated antiproliferative activity of related pyrrolo[3,2-c]pyridine derivatives against melanoma and other cancer cell lines [1], this compound is a strategic starting material for synthesizing new analogs for evaluation in oncology. The compound's unique substitution pattern may lead to derivatives with improved potency, selectivity, or pharmacokinetic properties compared to existing leads. Its use in generating novel chemical matter for patent applications is particularly relevant in the competitive field of kinase-targeted anticancer therapeutics.

Chemical Biology Probe Development

The compound's potential as a protein kinase inhibitor, as predicted by PASS [1], makes it a candidate for developing chemical probes to study kinase signaling pathways. By synthesizing derivatives with improved potency and selectivity, researchers can create tools to dissect the role of specific kinases in cellular processes, including signal transduction and cell cycle regulation. The availability of the compound as a pure and well-defined starting material ensures reproducibility in probe synthesis and subsequent biological evaluation.

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